Guaiol

Descripción general

Descripción

Guaiol, también conocido como champacol, es un compuesto orgánico clasificado como un alcohol sesquiterpenoide. Se encuentra en varias plantas, particularmente en el aceite de guayacán y pino ciprés. El this compound es un sólido cristalino que se funde a 92 °C y es conocido por su aroma único a pino. Este compuesto se ha asociado con diversas actividades biológicas, incluidas propiedades ansiolíticas, antibacterianas y antifúngicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El guaiol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la ciclación del pirofosfato de farnesilo, un precursor en la biosíntesis de sesquiterpenos. Las condiciones de reacción suelen implicar el uso de catalizadores ácidos para facilitar el proceso de ciclación.

Métodos de producción industrial

La producción industrial de this compound a menudo implica la extracción de aceites esenciales de plantas como el guayacán y el pino ciprés. Los aceites esenciales se someten luego a procesos de destilación y purificación para aislar el this compound. Las técnicas avanzadas como la cromatografía de gases-espectrometría de masas (GC-MS) se utilizan para garantizar la pureza y calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El guaiol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar guaiacol, un compuesto con aplicaciones industriales significativas.

Reducción: Las reacciones de reducción pueden convertir el this compound en diferentes derivados alcohólicos.

Sustitución: El this compound puede participar en reacciones de sustitución, particularmente con reactivos electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.

Productos principales

Oxidación: Guaiacol

Reducción: Varios derivados alcohólicos

Sustitución: Derivados de this compound bromados

Aplicaciones Científicas De Investigación

Cancer Treatment

Mechanism of Action:

Recent studies have identified guaiol as a promising candidate for cancer therapy, particularly in non-small cell lung cancer (NSCLC). Research indicates that this compound inhibits the growth of NSCLC cells by targeting the RAD51 protein, which is overexpressed in lung adenocarcinoma tissues. By inducing autophagy, this compound facilitates the degradation of RAD51, leading to increased double-strand breaks (DSBs) in DNA and subsequent apoptosis of cancer cells .

Key Findings:

- This compound demonstrated significant cytotoxicity against A549 and H1299 NSCLC cell lines with IC50 values of 121.7 μM and 211.5 μM, respectively, compared to 297.1 μM for normal lung cells .

- The compound also increased early and late apoptosis rates in a concentration-dependent manner .

Clinical Implications:

The ability of this compound to enhance chemosensitivity in NSCLC suggests that it could be integrated into combination therapies to overcome drug resistance . Ongoing research aims to further elucidate its mechanisms and potential clinical applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial and anti-parasitic effects. Studies have shown its efficacy against various pathogens, including Leishmania amazonensis, a parasite responsible for leishmaniasis . Additionally, this compound has been reported to deter insect pests such as aphids, suggesting its potential as a natural insect repellent .

Applications:

- Antiparasitic: Effective against L. amazonensis, indicating potential for developing treatments for parasitic infections.

- Insect Repellent: Demonstrated effectiveness in repelling insects comparable to traditional repellents like DEET .

Cosmetic Applications

This compound is also being explored for its cosmetic benefits, particularly in skin treatment formulations. A patent describes the use of this compound from Callitris intratropica for skin lightening and as a melanogenesis inhibitor . This application capitalizes on this compound's ability to modulate skin pigmentation processes.

Formulation Insights:

- This compound is often incorporated into mixtures aimed at preventing tanning while promoting skin lightening effects.

- High-purity this compound can be obtained through processes like steam distillation and recrystallization from various solvents .

Research Summary Table

Mecanismo De Acción

El mecanismo de acción del guaiol involucra varios objetivos moleculares y vías:

Actividad antitumoral: El this compound induce la muerte celular inmunogénica en las células cancerosas al desencadenar la apoptosis y la autofagia.

Actividad antibacteriana y antifúngica: El this compound altera la integridad de la membrana celular de bacterias y hongos, lo que lleva a la muerte celular.

Comparación Con Compuestos Similares

El guaiol es único entre los alcoholes sesquiterpenoides debido a su estructura específica y actividades biológicas. Compuestos similares incluyen:

Guaieno: Otro sesquiterpenoide que se encuentra en el aceite de guayacán, conocido por su aroma distintivo.

Ocimeno: Un terpeno con propiedades antibacterianas y antifúngicas similares pero diferentes características estructurales.

Tapsigargina: Un sesquiterpeno guaianólido conocido por su capacidad de inhibir las bombas de calcio intracelulares e inducir la apoptosis

Actividad Biológica

Guaiol, a naturally occurring sesquiterpene with the chemical formula C15H26O, is primarily found in several plant species, including cypress pine and guaiacum. It has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant anticancer properties, particularly against lung adenocarcinoma (LUAD). A study published in Oncotarget detailed how this compound induces apoptosis in non-small cell lung cancer cells by regulating RAD51 stability via autophagy. The study concluded that this compound could enhance the chemosensitivity of lung cancer patients by targeting oncogenic pathways .

Key Findings:

- Mechanism : this compound inhibits LUAD cell growth and induces apoptosis through the PI3K/Akt signaling pathway.

- IC50 Values : In A549 cells (a LUAD cell line), this compound showed an IC50 of 75.7 μM; for Calu-1 cells, it was 92.1 μM, while normal lung cells (BEAS-2B) had an IC50 of 322.3 μM .

| Cell Type | IC50 Value (μM) |

|---|---|

| A549 | 75.7 |

| Calu-1 | 92.1 |

| BEAS-2B | 322.3 |

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial effects. It has shown potent activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. A study indicated that this compound possesses a high bacteriostatic effect, making it a promising candidate for use in food preservation and treatment of bacterial infections .

Antimicrobial Activity:

- Bacteriostatic Effects : this compound demonstrated significant inhibition against multiple pathogens.

- Potential Applications : Its properties suggest utility in both clinical settings and food industry applications.

| Bacterial Strain | Minimum Bactericidal Concentration (MBC) |

|---|---|

| Staphylococcus aureus | Not specified |

| Klebsiella pneumoniae | Not specified |

Anti-inflammatory Effects

This compound is recognized for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and gout. Its ability to decrease systemic inflammation has been highlighted in various studies, suggesting a broad therapeutic potential across multiple inflammatory diseases .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Cancer Treatment : A clinical observation noted significant improvements in patients with lung cancer who were treated with this compound as part of their regimen.

- Infection Control : In a hospital setting, this compound was incorporated into a topical formulation that reduced infections caused by antibiotic-resistant bacteria.

Propiedades

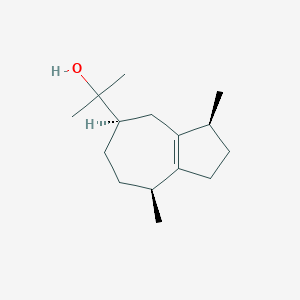

IUPAC Name |

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJWDMOZJXUID-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883399 | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-86-1 | |

| Record name | (-)-Guaiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.